1,2-Dibromo-1,1-dichlorodifluoroethane
Overview
Description
1,2-Dibromo-1,1-dichlorodifluoroethane: is a halogenated hydrocarbon with the molecular formula C2Br2Cl2F2 . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an ethane backbone. It is a colorless, low-odor, non-flammable liquid with a boiling point of approximately -30°C and a melting point of around -90°C .
Mechanism of Action
Mode of Action
It’s known that halogenated compounds can participate in various chemical reactions due to their high reactivity . For instance, they can undergo substitution reactions with biological molecules, potentially altering their structure and function .
Biochemical Pathways
Halogenated compounds can interfere with various biochemical processes, such as oxidative stress pathways, signal transduction pathways, and metabolic pathways .
Pharmacokinetics
Similar halogenated compounds are often lipophilic, allowing them to easily cross biological membranes and distribute throughout the body . They can also undergo metabolic transformations, potentially leading to the formation of reactive metabolites .
Result of Action
Halogenated compounds can cause various cellular effects, such as oxidative stress, dna damage, and cell death .
Action Environment
The action, efficacy, and stability of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can be influenced by various environmental factors . For instance, the presence of other chemicals can affect its reactivity and toxicity. Additionally, physical factors such as temperature and pH can influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
1,2-Dibromo-1,1-dichloro-2,2-difluoroethane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, such as DNA and proteins, potentially causing mutagenic or carcinogenic effects . Additionally, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane has been shown to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways . These pathways play crucial roles in regulating cell survival, apoptosis, and inflammation. Furthermore, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can affect gene expression by modulating the activity of transcription factors and epigenetic modifications .
Molecular Mechanism
The molecular mechanism of action of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes . This inhibition can result in the accumulation of toxic intermediates within the cell. Additionally, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can cause severe toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can lead to adverse effects such as neurotoxicity and immunotoxicity .
Metabolic Pathways
1,2-Dibromo-1,1-dichloro-2,2-difluoroethane is involved in several metabolic pathways. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferase, to form less toxic and more water-soluble metabolites . The metabolic flux of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can be influenced by the availability of cofactors and the expression levels of metabolic enzymes .
Transport and Distribution
The transport and distribution of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can accumulate in the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and detoxification . The subcellular localization of 1,2-Dibromo-1,1-dichloro-2,2-difluoroethane can also affect its ability to induce cellular stress responses and modulate signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1-dichlorodifluoroethane can be synthesized through the addition of bromine to tetrafluoroethylene. The reaction involves two steps of bromine addition, followed by condensation, neutralization, and distillation to obtain the final product .
Industrial Production Methods: The industrial production of this compound involves the use of high-purity raw materials, including tetrafluoroethylene and industrial bromine. The process ensures a product purity of at least 99.5% .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-1,1-dichlorodifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions where bromine or chlorine atoms are replaced by other halogens.
Addition Reactions: It can react with alkenes and alkynes to form dibromo and dichloro derivatives.
Common Reagents and Conditions:
Bromination: Using bromine or bromine-containing reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions.
Chlorination: Using chlorine or chlorine-containing reagents under controlled conditions.
Major Products Formed:
Dibromo Derivatives: Formed through bromination reactions.
Dichloro Derivatives: Formed through chlorination reactions.
Scientific Research Applications
Chemistry: 1,2-Dibromo-1,1-dichlorodifluoroethane is used in photochemically initiated reactions to synthesize perfluoro compounds. For example, its reaction with chlorotrifluoroethylene under UV radiation leads to the formation of complex fluorine-based compounds .
Biology and Medicine: Research on this compound has contributed to understanding the rotational isomerism in halogenated compounds. NMR spectroscopy has been used to investigate the solvent effects on the NMR spectra and rotamer energies, providing insights into the molecular behavior of halogenated ethanes in different environments .
Industry: It is used as a solvent in the manufacture of paints, lubricants, and other industrial products. It also serves as an important chemical intermediate in the production of polymers, dyes, and pharmaceuticals .
Comparison with Similar Compounds
1,2-Dibromo-1,2-dichloroethane: Similar in structure but lacks fluorine atoms.
1,2-Dichloro-1,2-difluoroethane: Similar in structure but lacks bromine atoms.
1,2-Dibromotetrachloroethane: Contains additional chlorine atoms compared to 1,2-Dibromo-1,1-dichlorodifluoroethane.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it suitable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2Cl2F2/c3-1(5,6)2(4,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIAAMATGHHTAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Br)(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378799 | |
Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558-57-6 | |
Record name | 1,2-dibromo-1,1-dichloro-2,2-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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